N,N-Diformylmescaline is a novel analogue of mescaline, a naturally occurring psychedelic compound derived from the peyote cactus. This compound has garnered attention due to its recent detection in illicit drug seizures in Australia, indicating its emerging presence in the drug landscape. The identification of N,N-diformylmescaline was confirmed through various analytical techniques, including gas chromatography-mass spectrometry, nuclear magnetic resonance spectroscopy, and Fourier-transform infrared spectroscopy. The compound is characterized by its instability in solution, which can lead to degradation into its simpler forms, such as N-formylmescaline and mescaline itself .
N,N-Diformylmescaline belongs to a class of compounds known as phenethylamines, which are structurally related to mescaline. It is synthesized from 3,4,5-trimethoxyphenylacetic acid, a precursor that facilitates the formation of this compound through specific chemical reactions. This classification places it within the broader category of psychoactive substances that can influence perception and mood .
The synthesis of N,N-diformylmescaline involves a multi-step process:
The molecular formula for N,N-diformylmescaline is C13H15N1O4. Its structure features two formyl groups attached to the nitrogen atom of the mescaline backbone. The presence of methoxy groups on the aromatic ring enhances its solubility and reactivity.
The compound's molecular structure contributes to its pharmacological properties and potential psychoactive effects .
N,N-Diformylmescaline undergoes several chemical reactions that highlight its instability:
N,N-Diformylmescaline's primary relevance lies within forensic science and drug analysis due to its identification in illicit drug seizures. Research into its synthesis and stability contributes valuable knowledge regarding new psychoactive substances emerging in the drug market.
Additionally, understanding its pharmacological profile could inform future studies on psychedelic compounds and their potential therapeutic applications, although such research remains preliminary at this stage .
The primary research objectives for characterizing N,N-diformylmescaline centered on three key gaps in novel psychoactive substance (NPS) research:
These objectives align with FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria for research design [6]. The study established a PICOT-style framework:
Table 1: Key Research Questions and Methodological Approaches
| Research Question | Methodology | Knowledge Gap Addressed |
|---|---|---|
| Is the seized compound novel? | LC-MS/GC-MS/NMR comparison to known phenethylamines | Lack of reference data for new analogues |
| Does degradation mimic prodrug activation? | Acid/base hydrolysis studies | Stability implications for forensic analysis |
| How does N-diformylation impact detection? | FTIR spectral mapping | Substitution effects on analytical signatures |
N,N-Diformylmescaline belongs to the 3,4,5-trimethoxyphenethylamine subclass—a branch of substituted phenethylamines defined by:
This structural taxonomy positions it as:
Structural relationships to key analogues:
graph LR A[Mescaline<br>3,4,5-trimethoxy-<br>phenethylamine] --> B(N-formylmescaline) A --> C(N,N-diformylmescaline) C --> D[Proscaline<br>3,5-dimethoxy-4-propoxy] C --> E[Allylescaline<br>3,5-dimethoxy-4-allyloxy]
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 15575-14-1
CAS No.:
CAS No.: 593-80-6
CAS No.: 142759-00-0